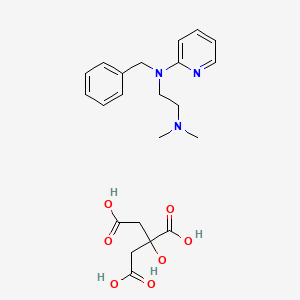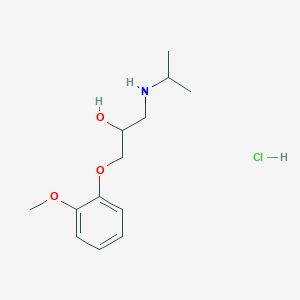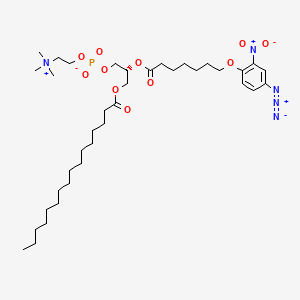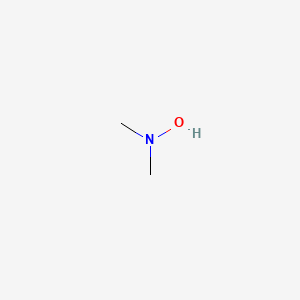
Phenolphthalein
Übersicht
Beschreibung
Phenolphthalein is an organic compound with the chemical formula C({20})H({14})O(_{4}) It is widely known for its use as an acid-base indicator in titrations, where it turns colorless in acidic solutions and pink in basic solutions
Wissenschaftliche Forschungsanwendungen
Phenolphthalein has a wide range of applications in scientific research:
Chemistry: Used as an acid-base indicator in titrations to determine the endpoint of reactions.
Biology: Employed in various staining techniques to visualize cellular components.
Medicine: Historically used as a laxative, although its use has declined due to safety concerns.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of certain types of plastics and resins.
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Phenolphthalein plays a significant role in biochemical reactions, particularly as an indicator in titrations. It interacts with hydrogen ions (H⁺) in solution, undergoing a color change that signals the endpoint of a titration. This interaction is crucial for determining the pH of a solution accurately . This compound does not interact directly with enzymes, proteins, or other biomolecules in typical biochemical reactions but serves as a visual marker for pH changes.
Cellular Effects
This compound has been shown to influence cellular processes, particularly in its role as a laxative. It stimulates the intestinal mucosa and constricts smooth muscles, leading to increased bowel movements . This effect on cellular function is primarily due to its interaction with the cells lining the intestines, causing them to secrete more water and electrolytes into the bowel.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its weak acid properties. In basic solutions, it loses hydrogen ions, resulting in a color change due to the formation of a this compound ion . This ionization process is reversible, allowing this compound to act as an effective pH indicator. The compound does not significantly bind to or inhibit enzymes but rather functions through its acid-base interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are stable over time, provided it is stored properly. This compound is slightly soluble in water and usually dissolved in alcohols for experiments . Its stability ensures consistent results in titrations and other analytical procedures. Prolonged exposure to light and air can lead to degradation, affecting its efficacy as an indicator.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it acts as a mild laxative, while higher doses can lead to more pronounced effects, including dehydration and electrolyte imbalance . Toxic effects have been observed at very high doses, leading to adverse reactions such as kidney irritation and skin rash .
Metabolic Pathways
This compound is metabolized in the liver, where it undergoes conjugation reactions to form glucuronides and sulfates. These metabolites are then excreted in the urine . The metabolic pathways involve enzymes such as UDP-glucuronosyltransferase, which facilitates the conjugation process.
Transport and Distribution
Within cells and tissues, this compound is transported primarily through passive diffusion. It does not rely on specific transporters or binding proteins for its distribution. Once inside the cells, this compound can accumulate in the cytoplasm, where it exerts its effects as a pH indicator .
Subcellular Localization
This compound is primarily localized in the cytoplasm of cells. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its activity as a pH indicator is effective in the cytoplasmic environment, where it can interact with hydrogen ions to signal pH changes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenolphthalein is synthesized through the condensation of phthalic anhydride with phenol in the presence of a catalyst such as concentrated sulfuric acid. The reaction involves heating the mixture to facilitate the formation of the this compound molecule.
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is typically carried out in large reactors where phthalic anhydride and phenol are mixed with a catalyst and heated to the required temperature. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Phenolphthalein undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products depending on the conditions.
Reduction: It can be reduced to form colorless compounds.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are often used.
Major Products:
Oxidation: Oxidized this compound derivatives.
Reduction: Reduced, colorless forms of this compound.
Substitution: Various substituted this compound compounds depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Phenolphthalein can be compared with other similar compounds such as:
Methyl Red: Another pH indicator that changes color from red to yellow over a pH range of 4.4 to 6.2.
Bromothymol Blue: Changes color from yellow to blue over a pH range of 6.0 to 7.6.
Thymol Blue: Exhibits a color change from red to yellow over a pH range of 1.2 to 2.8 and from yellow to blue over a pH range of 8.0 to 9.6.
Uniqueness: this compound is unique due to its distinct color change from colorless to pink over a relatively narrow pH range (8.3 to 10.0), making it particularly useful for titrations involving weak acids and bases.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can effectively utilize this compound in various scientific and industrial contexts.
Eigenschaften
IUPAC Name |
2-[bis(4-hydroxyphenyl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24/h1-12,19,21-22H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFPYJTVNSSLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022439 | |
| Record name | Phenolphthalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-90-3 | |
| Record name | Phenolphthalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenolphthalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenolphthalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-bis(4-hydroxyphenyl)-o-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[5-chloropentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1214382.png)

![7,12-Dimethylbenz[a]anthracene 5,6-oxide](/img/structure/B1214384.png)





